![molecular formula C13H16N2O2S B5861772 4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)
4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine
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Overview
Description
4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine is a chemical compound that belongs to the class of thioamides. It is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine involves the inhibition of enzymes that play a role in the breakdown of neurotransmitters such as acetylcholine. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can have various effects on biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine include an increase in the concentration of neurotransmitters such as acetylcholine, which can lead to increased synaptic transmission. It has also been shown to have an effect on the central nervous system, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the investigation of specific biological pathways. However, one limitation is that it may have off-target effects on other enzymes, leading to unintended effects on biological systems.
Future Directions
For the use of 4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine in scientific research include the investigation of its effects on other biological systems, such as the immune system and cardiovascular system. It may also be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine involves the reaction of 3-nitrobenzoyl chloride with 4-methylpiperidine in the presence of potassium carbonate and carbon disulfide. The resulting product is a yellow solid that can be purified using recrystallization.
Scientific Research Applications
4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine is commonly used in scientific research as a tool to study the effects of thioamides on various biological systems. It has been used to investigate the role of thioamides in the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the effects of thioamides on the central nervous system.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-nitrophenyl)methanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-5-7-14(8-6-10)13(18)11-3-2-4-12(9-11)15(16)17/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZQEUISGHAMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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